molecular formula C24H23F3N2 B4785891 1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4785891
M. Wt: 396.4 g/mol
InChI Key: VLZOVNZPTTZJGN-UHFFFAOYSA-N
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Description

1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is known for its unique structural features, which include a trifluoromethyl group and a biphenyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 1-(4-phenylphenyl)methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a serotonergic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. It is known to act as a serotonergic releasing agent, which means it can increase the levels of serotonin in the synaptic cleft by promoting its release from presynaptic neurons. This action is mediated through its binding to serotonin transporters and receptors, leading to various physiological effects.

Comparison with Similar Compounds

    1-(4-(Trifluoromethyl)phenyl)piperazine: Known for its serotonergic activity.

    1-(3-(Trifluoromethyl)phenyl)piperazine: Another isomer with similar properties but different positional substitution.

    1-(4-Phenylphenyl)piperazine: Lacks the trifluoromethyl group but shares the biphenyl structure.

Uniqueness: 1-[(4-Phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the biphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Its ability to act as a serotonergic releasing agent sets it apart from other piperazine derivatives.

Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2/c25-24(26,27)22-7-4-8-23(17-22)29-15-13-28(14-16-29)18-19-9-11-21(12-10-19)20-5-2-1-3-6-20/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOVNZPTTZJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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